![molecular formula C18H16N4O B5754849 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, also known as MPAC, is a novel pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPAC has been reported to exhibit promising anticancer, anti-inflammatory, and analgesic activities, making it a subject of interest for researchers.
作用机制
The exact mechanism of action of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and pain. This compound may also interact with specific molecular targets, such as kinases and transcription factors, to exert its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and pro-apoptotic factors. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 in inflammatory cells. This compound has been reported to exhibit analgesic activity by reducing the expression of pain-related proteins, such as TRPV1 and Nav1.7.
实验室实验的优点和局限性
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified by standard chromatographic techniques. However, this compound has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Moreover, the exact molecular target(s) of this compound and its mechanism of action need to be further elucidated.
未来方向
There are several future directions for the research on 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. First, the molecular target(s) of this compound and its mechanism of action need to be further investigated using various biochemical and biophysical techniques, such as molecular docking, X-ray crystallography, and NMR spectroscopy. Second, the pharmacokinetics and pharmacodynamics of this compound need to be evaluated in animal models and clinical trials to determine its efficacy and safety in humans. Third, the structure-activity relationship (SAR) of this compound and its analogs need to be studied to optimize their pharmacological properties. Fourth, the potential applications of this compound in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, need to be explored. Overall, this compound has great potential as a lead compound for the development of novel drugs with multiple pharmacological activities.
合成方法
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized by the reaction of 4-methoxyaniline, ethyl acetoacetate, and phenylhydrazine in the presence of sodium ethoxide and acetic acid. The reaction proceeds through a series of steps, including condensation, cyclization, and nitrile formation. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.
科学研究应用
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. This compound induces cell cycle arrest and apoptosis by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, this compound has been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and COX-2 expression.
属性
IUPAC Name |
5-(4-methoxyanilino)-3-methyl-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-17(12-19)18(20-14-8-10-16(23-2)11-9-14)22(21-13)15-6-4-3-5-7-15/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDXIQTYGMMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
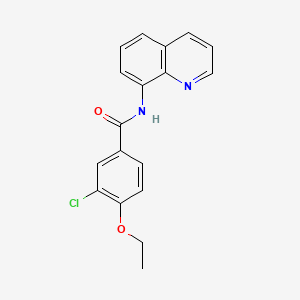
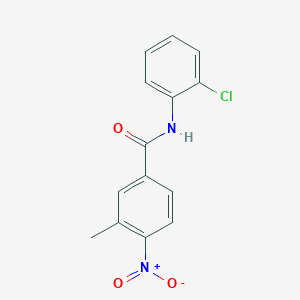

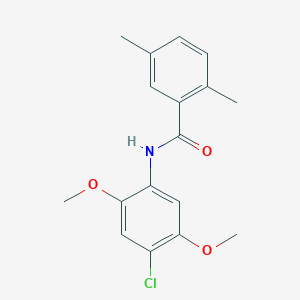
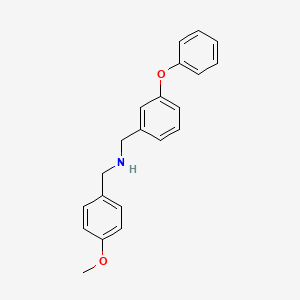
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
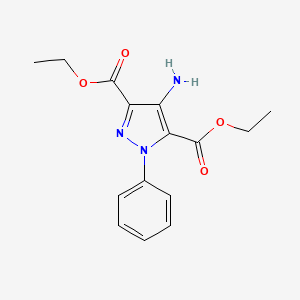


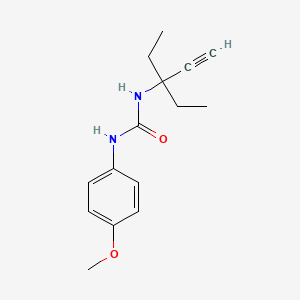
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)